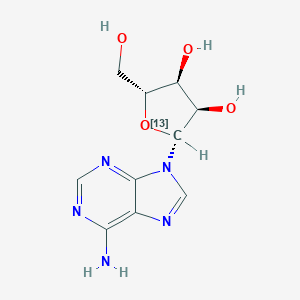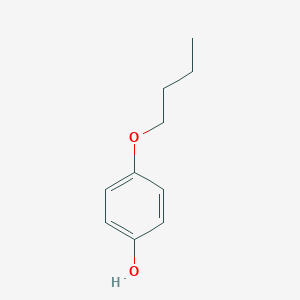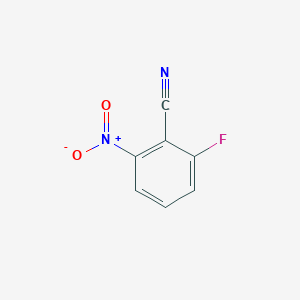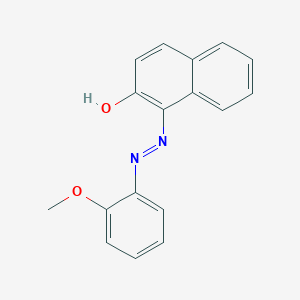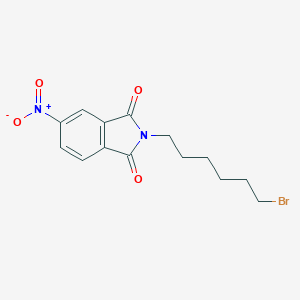
D-allose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
- D-アロピラノースは、β-D-アロースとしても知られており、希少な単糖であり、C-3位でグルコースのエピマーです。
- 自然界に存在しますが、生物系では非常にまれです .
- 化学式: C6H12O6.
- 分子量: 180.16 g/mol.
- 融点: 148-150°C.
- 旋光度: +13.5° to +15.5° (20°C, 589 nm, c=4, H2O) .
準備方法
- D-アロピラノースは、D-グルコース前駆体から合成できます。
- 具体的な合成経路と反応条件は、目的の立体化学と官能基修飾によって異なります。
- 希少性のため、工業的生産方法は限られています。
化学反応の分析
- D-アロピラノースは、さまざまな反応を起こします:
酸化: アルダル酸を生成するために酸化することができます。
還元: カルボニル基を還元するとアルジトールが生成されます。
置換: アロピラノースは、グリコシル化反応に関与することができます。
- 一般的な試薬には、酸化剤(例:硝酸)、還元剤(例:水素化ホウ素ナトリウム)、グリコシル供与体/受容体などがあります。
科学的研究の応用
化学: 有機合成におけるキラルビルディングブロックとして使用されます。
生物学: 細胞シグナル伝達と炭水化物代謝における役割について調査されています。
医学: 創薬と糖鎖結合体ベースの治療法における潜在的な用途があります。
産業: 希少性のため、産業的な用途は限られています。
作用機序
- D-アロピラノースの正確な作用機序は不明です。
- 特定の受容体や酵素と相互作用し、細胞プロセスに影響を与える可能性があります。
- 分子標的と経路を解明するには、さらなる研究が必要です。
類似の化合物との比較
- D-アロピラノースは、その希少性のために独特です。
- 類似の化合物には、D-グルコース、D-マンノース、D-ガラクトースなどの他のヘキソースが含まれます。
類似化合物との比較
- D-Allopyranose is unique due to its rarity.
- Similar compounds include other hexoses like D-glucose, D-mannose, and D-galactose.
特性
CAS番号 |
2595-97-3 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
(3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
InChIキー |
WQZGKKKJIJFFOK-IVMDWMLBSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Key on ui other cas no. |
6038-51-3 2595-97-3 |
同義語 |
allose allose, (D)-isomer allose, (L)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)

![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
